

# A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Cat. No.: B1486671

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This technical guide offers an in-depth exploration of the spectroscopic properties of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science.<sup>[1][2]</sup> Intended for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive profile, guiding researchers in the confirmation of synthesis and assessment of purity.

## Molecular Structure and Physicochemical Properties

**2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** possesses a core structure featuring a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a formyl (carbaldehyde) group. This arrangement of aromatic and heterocyclic systems, along with the reactive aldehyde functionality, makes it a versatile intermediate in organic synthesis.<sup>[3]</sup>

Chemical Structure:

Caption: Molecular structure of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	914348-82-6	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub> S	[1]
Molecular Weight	219.26 g/mol	[1]
Appearance	Off-white solid	[2]

| Boiling Point | 387.6°C at 760 mmHg |[1] |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous confirmation of its structure.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-withdrawing nature of the aldehyde and the aromatic systems significantly influences the chemical shifts.

**Expertise & Causality:** The aldehyde proton is expected to be the most downfield signal (9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. The lone proton on the thiazole ring (H-4) is also significantly deshielded by the adjacent sulfur and nitrogen atoms and the conjugated aldehyde group, placing it around 8.5-8.8 ppm. The 4-methoxyphenyl group presents a classic AA'BB' system, appearing as two distinct doublets, a result of ortho-coupling.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
<b>~9.95</b>	<b>Singlet (s)</b>	<b>1H</b>	<b>-</b>	<b>Aldehyde (-CHO)</b>
~8.60	Singlet (s)	1H	-	Thiazole H-4
~7.90	Doublet (d)	2H	~8.8	Aromatic H-2', H-6'
~7.05	Doublet (d)	2H	~8.8	Aromatic H-3', H-5'

| ~3.88 | Singlet (s) | 3H | - | Methoxy (-OCH<sub>3</sub>) |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR by providing a count of unique carbon environments and insight into their electronic nature.

Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing far downfield (~185 ppm). Aromatic and heterocyclic carbons resonate in the 110-170 ppm range, with carbons directly attached to heteroatoms (O, N, S) appearing further downfield.<sup>[4]</sup> The methoxy carbon gives a characteristic signal around 55 ppm.

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~185.0</b>	<b>C=O (Aldehyde)</b>
~168.0	C-2 (Thiazole)
~162.0	C-4' (Ar-O)
~155.0	C-5 (Thiazole)
~145.0	C-4 (Thiazole)
~129.0	C-2', C-6'
~125.0	C-1'
~114.5	C-3', C-5'

| ~55.5 | -OCH<sub>3</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is dominated by absorptions from the aldehyde and aromatic moieties.

Expertise & Causality: The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde, expected around 1685 cm<sup>-1</sup>. Conjugation with the thiazole ring slightly lowers this frequency from that of a typical aliphatic aldehyde. The C-O stretching of the methoxy group and various C=C and C=N stretches from the aromatic and thiazole rings provide further structural confirmation.[\[5\]](#)[\[6\]](#)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
<b>~3100-3000</b>	<b>Medium</b>	<b>Aromatic &amp; Thiazole C-H Stretch</b>
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~2820, ~2720	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1685	Strong	C=O Stretch (Aldehyde)
~1605, ~1510	Strong-Medium	Aromatic & Thiazole C=C and C=N Stretches
~1255	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1025	Medium	Symmetric C-O-C Stretch (Aryl Ether)

| ~835 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, serving as the final confirmation of its identity.

**Expertise & Causality:** Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule  $[M+H]^+$  at  $m/z$  220. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula (C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>S) by providing a highly accurate mass measurement. Under higher energy conditions like Electron Ionization (EI), the molecular ion  $[M]^+$  at  $m/z$  219 would be observed, along with characteristic fragmentation patterns, such as the loss of the formyl radical ( $\bullet$ CHO) to give a fragment at  $m/z$  190.

Table 5: Predicted Mass Spectrometry Data

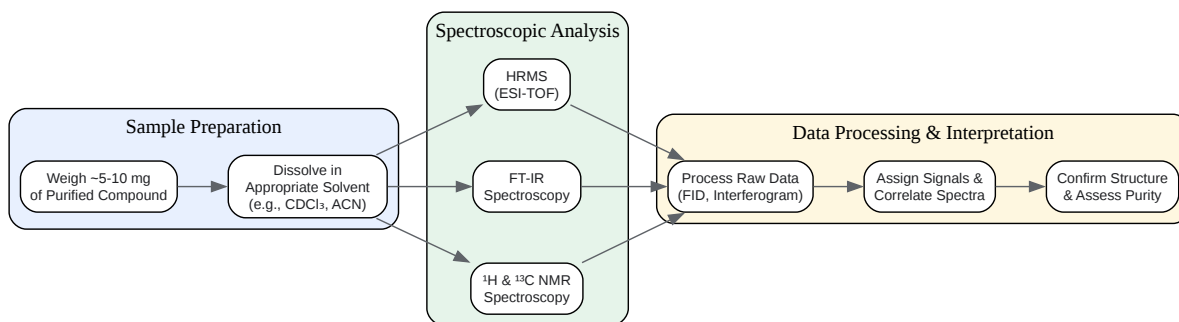
Parameter	Value
Molecular Formula	<b>C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>S</b>
Exact Mass	219.0354
[M] <sup>+</sup> (EI)	219

| [M+H]<sup>+</sup> (ESI) | 220 |

## Experimental Protocols and Workflows

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are critical. The following represents a self-validating system for the characterization of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**.

### General Analytical Workflow



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Caption: General workflow for spectroscopic characterization.

## Step-by-Step Methodologies

## A. Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe to the sample.
  - Acquire the spectrum with a 30-degree pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm and the residual  $\text{CHCl}_3$  peak to 7.26 ppm. Calibrate the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## B. Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$  by co-adding 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify and label the wavenumbers of significant absorption bands.

### C. High-Resolution Mass Spectrometry (HRMS)[7]

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.
- **Instrumentation:** Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Acquisition:** Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire data in positive ion mode over a mass range of  $m/z$  100-500.
- **Data Analysis:** Determine the accurate mass of the protonated molecular ion  $[\text{M}+\text{H}]^+$  and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for  $\text{C}_{11}\text{H}_{10}\text{NO}_2\text{S}^+$ .

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